![molecular formula C18H19N3O3S B4387079 N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B4387079.png)
N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide
Overview
Description
N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide, also known as W-7, is a chemical compound that has been extensively studied in scientific research. It belongs to the family of calmodulin antagonists and is commonly used in laboratory experiments to investigate the role of calmodulin in various biological processes.
Mechanism of Action
N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide acts as a calmodulin antagonist by binding to the protein and inhibiting its activity. Calmodulin is a calcium-binding protein that plays a crucial role in many cellular processes, including muscle contraction, neurotransmitter release, and gene expression. By inhibiting calmodulin, N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide disrupts these processes and can lead to changes in cellular function.
Biochemical and Physiological Effects:
N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit calcium-dependent protein kinase C activation, which is important for cell signaling. It also inhibits the activity of nitric oxide synthase, an enzyme that plays a role in the regulation of blood pressure and neurotransmitter release. Additionally, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide in lab experiments is its specificity for calmodulin. It has been shown to selectively inhibit calmodulin without affecting other calcium-binding proteins. Additionally, it is relatively easy to synthesize and has a long shelf life.
One limitation of using N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide is its potential toxicity. It has been shown to have cytotoxic effects at high concentrations and can induce apoptosis in some cell types. Furthermore, its effects on cellular processes can be complex and difficult to interpret.
Future Directions
There are many potential future directions for research on N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide. One area of interest is its potential use in the treatment of cancer. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, and further research could explore its potential as a cancer therapy.
Another area of interest is its potential use in the treatment of neurodegenerative diseases. Calmodulin has been implicated in the pathogenesis of these diseases, and N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide could be used to investigate the role of calmodulin in disease progression.
Finally, further research could explore the potential use of N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide in the regulation of ion channels and synaptic transmission. It has been shown to affect these processes, and further research could explore its potential as a therapeutic agent for neurological disorders.
Conclusion:
In conclusion, N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide is a chemical compound that has been extensively studied in scientific research. It acts as a calmodulin antagonist and has a wide range of scientific research applications. While it has potential as a therapeutic agent for cancer and neurodegenerative diseases, further research is needed to fully understand its effects on cellular processes.
Scientific Research Applications
N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide has a wide range of scientific research applications. It is commonly used as a calmodulin antagonist in studies related to calcium signaling, apoptosis, and cell proliferation. It is also used in studies related to the regulation of ion channels, synaptic transmission, and neurotransmitter release. Furthermore, it has been used to investigate the role of calmodulin in cancer and neurodegenerative diseases.
properties
IUPAC Name |
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-14(2)21(25(22,23)16-11-7-4-8-12-16)13-17-19-18(20-24-17)15-9-5-3-6-10-15/h3-12,14H,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKWGMWSSKKGIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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